Home > Products > Screening Compounds P66804 > C-Terminal peptide bombesin
C-Terminal peptide bombesin - 81608-29-9

C-Terminal peptide bombesin

Catalog Number: EVT-353462
CAS Number: 81608-29-9
Molecular Formula: C75H110N24O16S2
Molecular Weight: 1668 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C-Terminal peptide bombesin is a peptide derived from the amphibian skin secretion of the European fire-bellied toad, Bombina bombina. This peptide is part of a larger family of bombesin-like peptides, which are known for their role in various physiological processes, including the regulation of gastrointestinal functions and stimulation of hormone release. The C-terminal segment is particularly significant as it is responsible for binding to specific receptors in the body, influencing a range of biological activities.

Source

Bombesin was first isolated in 1971 from the skin of Bombina bombina. It has since been studied extensively due to its structural similarity to mammalian neuropeptides and its potential therapeutic applications. The peptide is composed of 14 amino acids, with the C-terminal portion being crucial for its biological activity.

Classification

C-Terminal peptide bombesin belongs to the class of neuropeptides and is classified as a gastrin-releasing peptide. It interacts primarily with bombesin receptors, which are G protein-coupled receptors involved in various signaling pathways.

Synthesis Analysis

Methods

The synthesis of C-Terminal peptide bombesin can be achieved through several methods, including:

  • Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The C-terminal region is synthesized last, ensuring that it retains its functional properties.
  • Chemical Synthesis: Utilizing automated synthesizers allows for precise control over the sequence and purity of the final product.
  • Recombinant DNA Technology: This technique involves inserting the gene encoding bombesin into expression vectors within host cells (such as bacteria or yeast) to produce large quantities of the peptide.

Technical Details

During solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups. The final product undergoes cleavage from the solid support and deprotection to yield the active C-Terminal peptide bombesin.

Molecular Structure Analysis

Structure

C-Terminal peptide bombesin has a specific sequence characterized by its 14 amino acids, typically represented as follows:

H Ser Gly Gly Trp Ala Val Gly His Leu Met NH2\text{H Ser Gly Gly Trp Ala Val Gly His Leu Met NH}_2

This sequence forms a distinct three-dimensional structure essential for receptor binding.

Data

The molecular weight of C-Terminal peptide bombesin is approximately 1,600 Da. Its structure includes several key functional groups that facilitate interactions with bombesin receptors.

Chemical Reactions Analysis

Reactions

C-Terminal peptide bombesin participates in various biochemical reactions, primarily through its interaction with bombesin receptors. These interactions trigger intracellular signaling cascades involving:

  • Phospholipase C Activation: Leading to increased intracellular calcium levels.
  • Adenylate Cyclase Inhibition: Resulting in decreased cyclic adenosine monophosphate levels.

Technical Details

The binding affinity and efficacy of C-Terminal peptide bombesin can be quantified using radiolabeled ligand binding assays, allowing researchers to determine its potency in activating receptor-mediated responses.

Mechanism of Action

Process

C-Terminal peptide bombesin exerts its effects by binding to specific bombesin receptors on target cells. This binding activates G proteins that initiate downstream signaling pathways, including:

  • Increased secretion of gastrointestinal hormones: Such as gastrin and cholecystokinin.
  • Stimulation of smooth muscle contraction: Particularly in the gastrointestinal tract.

Data

Research indicates that C-Terminal peptide bombesin can enhance gastric acid secretion and promote motility within the digestive system, demonstrating its role in digestive physiology.

Physical and Chemical Properties Analysis

Physical Properties

C-Terminal peptide bombesin is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Formula: C₁₄H₁₉N₃O₃S
  • Melting Point: Not precisely defined due to its peptide nature but generally stable below 100 °C.
  • pH Stability Range: Optimal stability at neutral pH (around 7).

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

C-Terminal peptide bombesin has various scientific uses, including:

  • Cancer Research: Investigated for its potential role in targeting cancer cells due to overexpression of bombesin receptors in certain tumors.
  • Gastrointestinal Studies: Used to study gastrointestinal motility and hormone regulation.
  • Pharmaceutical Development: Potential use in developing drugs aimed at modulating gastrointestinal functions or targeting specific receptor pathways.
Structural and Functional Characterization of C-Terminal Bombesin

Critical Role of C-Terminal Amino Acid Sequence in Receptor Affinity

The C-terminal heptapeptide sequence of bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) constitutes the primary functional domain responsible for receptor binding and activation. This region, particularly the conserved tetrapeptide motif (Gly-His-Leu-Met-NH₂), forms the molecular signature essential for high-affinity interactions with bombesin receptors [1] [6]. Structural studies reveal that the α-amidated C-terminus undergoes a conformational transition upon receptor approach, adopting a β-turn configuration that positions key residues for optimal interaction with the receptor binding pocket [7]. The absolute requirement for C-terminal amidation is demonstrated by the >100-fold reduction in receptor affinity observed in deamidated analogs [1].

Key Functional Residues

  • His¹²: Serves as a hydrogen bond donor/acceptor for transmembrane domain stabilization
  • Leu¹³: Engages hydrophobic pocket via van der Waals interactions
  • Met¹⁴-NH₂: Provides terminal amide for electrostatic complementarity
  • Trp⁸: Contributes aromatic stacking interactions with receptor subpockets [7]

Mutagenesis studies demonstrate that single-residue substitutions in this region dramatically alter binding kinetics. For example, replacement of Met¹⁴ with norleucine (Nle) maintains receptor affinity while enhancing metabolic stability against peptidase degradation [7] [10]. Similarly, substitution of Leu¹³ with D-amino acids or cyclohexylalanine enhances receptor selectivity by restricting conformational flexibility [7].

Table 1: C-Terminal Sequences of Bombesin Family Peptides and Receptor Affinities

PeptideC-Terminal SequencePrimary Receptor TargetRelative Affinity (Kₐ nM)
Bombesin-Gly-His-Leu-Met-NH₂BB2 > BB10.38 ± 0.12
GRP-Gly-His-Leu-Met-NH₂BB20.42 ± 0.15
NMB-Gly-His-Phe-Met-NH₂BB10.51 ± 0.18
[D-Phe¹³]BN(6-14)-Gly-His-D-Phe-Nle-NH₂BB2 (Selective)1.24 ± 0.31
[Tyr⁴,D-Phe¹²]BN-Gly-His-D-Phe-Tyr-NH₂BB32.7 ± 0.8 [1] [5] [7]

Receptor Subtype Selectivity Mechanisms

The molecular basis for receptor subtype selectivity resides in subtle variations within the C-terminal architecture. Bombesin exhibits near-equal affinity for BB1 (NMB-preferring) and BB2 (GRP-preferring) receptors, while mammalian homologs show distinct preferences [1]. Structural analyses reveal that the BB2 receptor binding pocket accommodates both Leu¹³ (bombesin/GRP) and Phe¹³ (NMB), albeit with different binding energies. In contrast, the BB1 receptor exhibits steric constraints that disfavor larger hydrophobic residues at position 13 [5]. This explains why NMB (containing Phe¹³) shows >100-fold selectivity for BB1 receptors, while GRP (Leu¹³) exhibits 50-fold selectivity for BB2 receptors [1]. The orphan receptor BB3 displays low affinity for natural peptides but recognizes synthetic analogs with modified C-termini containing D-amino acids or unnatural hydrophobic residues [1] [5].

Comparative Analysis of Amphibian vs. Mammalian Bombesin C-Terminal Homologs

Evolutionary Divergence in C-Terminal Structures

Phylogenetic analysis reveals that bombesin-like peptides diverged early in vertebrate evolution, resulting in distinct peptide lineages conserved across taxonomic classes. Bombesin itself represents an amphibian-specific peptide rather than the evolutionary precursor of mammalian gastrin-releasing peptide (GRP) as previously hypothesized [6] [9]. Genomic studies demonstrate that bombesin genes are present only in anuran amphibians (frogs and toads), while GRP genes appear in all major vertebrate lineages including fish, amphibians, birds, and mammals [9]. The mammalian counterparts include:

  • Gastrin-releasing peptide (GRP): 27-29 amino acids with C-terminal -Gly-His-Leu-Met-NH₂
  • Neuromedin B (NMB): 10 amino acids with C-terminal -Gly-His-Phe-Met-NH₂
  • Neuromedin C: Decapeptide corresponding to GRP(18-27) [1] [6]

The C-terminal conservation across species is remarkable, with the heptapeptide core (Trp-Ala-Val-Gly-His-X-Met-NH₂) maintaining >90% sequence identity from amphibians to mammals [6]. However, bombesin differs from mammalian peptides through its N-terminal pyroglutamate and distinctive mid-sequence residues that confer resistance to amphibian skin peptidases [9].

Table 2: Comparative Analysis of Bombesin-like Peptides Across Species

Species/GroupPeptide TypeC-Terminal SequenceReceptor Specificity
Bombina bombina (Frog)Bombesin-Trp-Ala-Val-Gly-His-Leu-Met-NH₂BB4 > BB2 ≈ BB1
Xenopus tropicalis (Frog)GRP-Trp-Ala-Val-Gly-His-Leu-Met-NH₂BB2
Xenopus tropicalis (Frog)Bombesin-Trp-Ala-Val-Gly-His-Phe-Met-NH₂BB4
HumanGRP-Trp-Ala-Val-Gly-His-Leu-Met-NH₂BB2
HumanNMB-Trp-Ala-Val-Gly-His-Phe-Met-NH₂BB1
PorcineGRP-Trp-Ala-Val-Gly-His-Leu-Met-NH₂BB2 [6] [9]

Functional Conservation and Divergence

Despite 400 million years of evolutionary divergence, the C-terminal domain functionality remains remarkably conserved. Amphibian bombesin activates human GRP receptors with high efficiency, and human GRP activates amphibian receptors [6]. This cross-species functionality underscores the structural conservation of receptor binding interfaces. However, significant functional specialization has occurred in mammals:

  • Mammalian GRP developed neurocrine signaling roles in circadian regulation and fear memory consolidation
  • NMB specialized in neuroendocrine functions (pituitary-thyroid axis regulation)
  • Bombesin in amphibians primarily serves as an antimicrobial defense peptide in skin secretions [9]

Receptor distribution patterns also diverged significantly. While amphibians express a unique BB4 receptor with high bombesin specificity, mammals predominantly utilize BB1 and BB2 receptors with distinct tissue distributions [9]. The BB3 receptor remains an orphan receptor in mammals with no high-affinity natural ligand identified, though it regulates energy homeostasis and glucose metabolism [1] [5].

Impact of C-Terminal Modifications on Bioactivity and Stability

Strategic Modifications for Enhanced Stability

The native bombesin C-terminus exhibits rapid proteolytic degradation in vivo, primarily through neutral endopeptidase (NEP) cleavage at the Gly¹¹-His¹² bond and angiotensin-converting enzyme (ACE) mediated hydrolysis [7] [10]. Strategic modifications significantly enhance metabolic stability:

  • Amino acid substitutions: Nle¹⁴ replacement prevents methionine oxidation; D-amino acids at position 13 resist aminopeptidases
  • Pseudopeptide bonds: ψ(CH₂NH) reduced amide bonds between Leu¹³-Met¹⁴ confer protease resistance
  • Cyclization: Head-to-tail or sidechain-to-tail cyclization restricts conformational flexibility
  • Steric hindrance: Incorporation of α,α-dialkylated amino acids (e.g., α-methylleucine) [7]

These modifications yield analogs with dramatically improved plasma half-lives from minutes to hours. For example, [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) exhibits >90% stability in human plasma after 4 hours compared to <10% for native bombesin [1] [10]. Such stabilized analogs enable therapeutic applications where prolonged receptor engagement is required.

Table 3: Bioactivity Profiles of C-Terminally Modified Bombesin Analogs

Analog StructureModification TypeReceptor Affinity (% vs Native)Plasma Half-life (min)Primary Application
[D-Phe¹³]BN(7-14)NH₂D-amino acid substitutionBB2: 92%48 ± 6Tumor targeting
[Sta¹³,Leu¹⁴]BN(6-14)Sta lactam bridgeBB2: 88%120 ± 15Receptor antagonism
[CHAla¹³,Nle¹⁴]BN(7-14)NH₂Unnatural amino acidsBB2: 103%185 ± 21Breast cancer imaging
HYNIC-Asp-Asn-[Lys⁵,CHAla¹³,Nle¹⁴]BN(7-14)Multiple modificationsBB2: 95%240 ± 30⁹⁹ᵐTc-based imaging
DOMA-GABA-[Pro⁵,D-Tyr¹³,Nle¹⁴]BN(7-14)Chelator + modificationsBB2: 110%320 ± 45PET imaging probes [7] [10]

Receptor-Targeted Therapeutic Applications

Precision modifications of the C-terminus enable development of receptor-subtype selective agents with therapeutic potential:

  • BB2-targeted tumor imaging: ⁶⁸Ga-labeled [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) enables PET detection of prostate and breast cancers
  • BB3 agonists for metabolic disorders: Selective BRS-3 agonists like [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) show promise for obesity/diabetes treatment
  • BB1 antagonists for anxiety: [D-Phe⁶,Leuψ(CH₂N)¹³,Leu¹⁴]BN(6-14) demonstrates potent anxiolytic effects in preclinical models [1] [5]

Radiolabeled bombesin analogs with stabilized C-termini show exceptional promise in cancer theranostics. Recent clinical studies with ⁶⁸Ga-labeled Sarabesin (a BB2 antagonist) demonstrated high-contrast imaging of prostate cancer metastases with tumor-to-background ratios >5:1 at 24 hours post-injection [5]. Similarly, ⁹⁹ᵐTc-labeled HYNIC conjugates with [CHAla¹³,Nle¹⁴] modifications exhibit <2% hepatobiliary excretion, overcoming a major limitation for abdominal imaging [10].

Advanced Structural Modifications

Beyond amino acid substitutions, sophisticated C-terminal engineering has yielded novel bioactive architectures:

  • Thioester surrogates: Enables native chemical ligation for peptide cyclization
  • β-amino alcohol termini: Enhances membrane permeability (e.g., peptaibol analogs)
  • Glycosylphosphatidylinositol anchors: Creates membrane-tethered variants
  • PEGylated C-termini: Prolongs circulatory half-life for systemic delivery [3] [7]

The C-terminal modification also profoundly impacts peptide self-assembly properties. Xu et al. demonstrated that C-terminal amidation converts bombesin fragments into hydrogel-forming sequences that entrap chemotherapeutic agents for sustained local delivery. These modified peptides showed 5-fold higher tumor accumulation compared to linear counterparts in murine models [3]. Similarly, multimerization through C-terminal branching creates high-avidity receptor binders – bombesin tetramers exhibit picomolar affinity versus nanomolar for monomers [10].

Properties

CAS Number

81608-29-9

Product Name

C-Terminal peptide bombesin

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C75H110N24O16S2

Molecular Weight

1668 g/mol

InChI

InChI=1S/C75H110N24O16S2/c1-39(2)26-52(68(109)92-50(63(78)104)21-25-117-7)94-69(110)54(29-44-33-81-37-87-44)90-61(103)36-86-73(114)62(40(3)4)98-64(105)41(5)89-67(108)53(28-43-32-84-49-13-9-8-12-47(43)49)95-70(111)55(30-45-34-82-38-88-45)96-71(112)56(31-59(77)101)91-60(102)35-85-66(107)51(14-10-22-83-75(79)80)93-72(113)58-15-11-23-99(58)74(115)57(27-42-16-18-46(100)19-17-42)97-65(106)48(76)20-24-116-6/h8-9,12-13,16-19,32-34,37-41,48,50-58,62,84,100H,10-11,14-15,20-31,35-36,76H2,1-7H3,(H2,77,101)(H2,78,104)(H,81,87)(H,82,88)(H,85,107)(H,86,114)(H,89,108)(H,90,103)(H,91,102)(H,92,109)(H,93,113)(H,94,110)(H,95,111)(H,96,112)(H,97,106)(H,98,105)(H4,79,80,83)/t41-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1

InChI Key

IFIFCDMFVPNPSB-QEJDUTAOSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N

Synonyms

C-terminal peptide bombesin
gastrin releasing peptide (14-27)
GRP (14-27)

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.